molecular formula C24H20N4O2S2 B2772851 N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide CAS No. 866589-38-0

N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide

Cat. No. B2772851
CAS RN: 866589-38-0
M. Wt: 460.57
InChI Key: AXIAKNLNKJUQSM-UHFFFAOYSA-N
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Description

The compound “N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide” is a complex organic molecule. It has a molecular formula of C24H19N5O4S2 and an average mass of 505.569 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, the search results do not provide specific details about the molecular structure of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can be determined experimentally or predicted using computational chemistry methods .

Scientific Research Applications

Antitumor Activity

The compound has been identified to possess antitumor properties . Tropolone derivatives, which are structurally related to the compound , have shown high pharmacological activity in combating tumor growth . This suggests potential applications in the development of new anticancer drugs, where the compound could be used to inhibit the proliferation of cancer cells.

Anti-inflammatory Uses

Similarly, tropolone derivatives have also been noted for their anti-inflammatory effects . The compound could be researched further for its efficacy in reducing inflammation, which is a common symptom in various diseases, including autoimmune disorders.

Antibacterial Applications

The antibacterial properties of tropolone derivatives indicate that the compound could be used in the synthesis of new antibacterial agents . This application is crucial in the fight against bacterial infections, especially with the rising concern over antibiotic resistance.

PI3Kδ Inhibition

Derivatives of thiadiazine, which share a similar core structure with the compound, have been synthesized as PI3Kδ inhibitors . These inhibitors are significant in the treatment of disorders like cancer and inflammation, as PI3Kδ plays a critical role in the signaling pathways of these diseases.

Organic Synthesis and Catalysis

The compound’s structure suggests its use as a ligand or catalyst in organic synthesis reactions, such as hydrogenation and coupling reactions . Its unique chemical properties could facilitate various organic transformations, making it valuable in synthetic chemistry.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in various fields, such as medicine and materials science .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c1-13-9-14(2)11-17(10-13)25-21(29)20-15(3)19-22(32-20)26-24-28(23(19)30)27-18(12-31-24)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIAKNLNKJUQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide

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